molecular formula C9H17N B1430002 9-Methyl-6-azaspiro[3.5]nonane CAS No. 1427379-10-9

9-Methyl-6-azaspiro[3.5]nonane

Cat. No.: B1430002
CAS No.: 1427379-10-9
M. Wt: 139.24 g/mol
InChI Key: RBFKADPKAMWGKG-UHFFFAOYSA-N
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Description

9-Methyl-6-azaspiro[3.5]nonane is an organic compound with the molecular formula C9H17N. It features a unique spirocyclic structure, which consists of a six-membered ring fused to a four-membered ring, with a nitrogen atom incorporated into the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-6-azaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction and cyclization steps. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to facilitate the reduction of intermediate compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-6-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Methyl-6-azaspiro[3.5]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methyl-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the six-membered ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The spirocyclic structure also contributes to its unique chemical properties, enabling it to interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of a nitrogen atom in the six-membered ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

9-Methyl-6-azaspiro[3.5]nonane is an organic compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within a six-membered ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and antiviral properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula of this compound is C9H17N. Its distinct structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, enhancing its reactivity and enabling interactions with enzymes and receptors involved in various biochemical pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of azaspiro compounds possess potent anti-mycobacterial properties. In particular, certain analogs demonstrated minimum inhibitory concentrations (MIC) as low as 2 μM against Mycobacterium bovis BCG, indicating strong potential for further development as therapeutic agents against tuberculosis and related infections .

Antiviral Activity

The compound has also been explored for its antiviral properties. A study highlighted the efficacy of spirocyclic inhibitors against SARS-CoV-2, where derivatives demonstrated EC50 values in the nanomolar range, suggesting that these compounds could serve as viable candidates for antiviral drug development against COVID-19 and other viral infections .

Case Studies

  • Anti-mycobacterial Activity : A series of azaspiroketal Mannich bases were synthesized and evaluated for their anti-mycobacterial activity against M. bovis BCG. The results indicated that specific modifications to the azaspiro structure could enhance potency and selectivity (MIC values ranging from 0.3 to 5 μM) while maintaining low cytotoxicity towards mammalian cells .
  • Inhibition of MMPs : Another study assessed the inhibitory effects of sulfonyl phosphonic derivatives of azaspiro compounds on matrix metalloproteinases (MMPs), which are crucial in cancer progression and tissue remodeling. Compounds displayed moderate inhibitory activity against MMP-2 and MMP-9 with IC50 values ranging from 1.72 to 43.75 μM compared to control substances .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was performed:

Compound NameStructure TypeNotable FeaturesMIC/IC50 Values
This compoundSpirocyclicAntimicrobial and antiviral potentialMIC: <5 μM
7-Azaspiro[3.5]nonaneBicyclicInhibits fatty acid amide hydrolaseMIC: 15 μM
2-Oxa-6-azaspiro[3.3]heptaneSpirocyclicKnown for stability and reactivityNot specified

Properties

IUPAC Name

9-methyl-6-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-8-3-6-10-7-9(8)4-2-5-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFKADPKAMWGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC12CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302575
Record name 6-Azaspiro[3.5]nonane, 9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-10-9
Record name 6-Azaspiro[3.5]nonane, 9-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427379-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azaspiro[3.5]nonane, 9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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